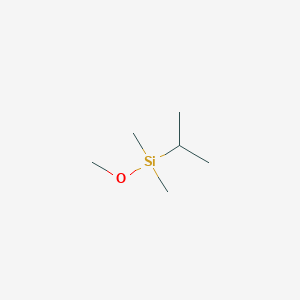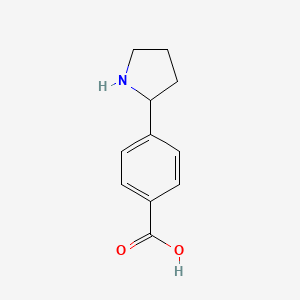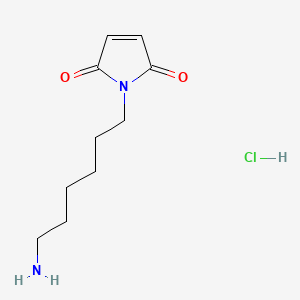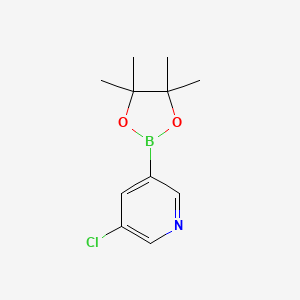
2-Carboxypyridine-4-boronic acid
説明
2-Carboxypyridine-4-boronic acid is an organic compound with the chemical formula C6H6BNO4 . It has a molecular weight of 166.93 .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 2-Carboxypyridine-4-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester .Molecular Structure Analysis
The linear formula of 2-Carboxypyridine-4-boronic acid is C6H6BNO4 .Chemical Reactions Analysis
Boronic acid, including 2-Carboxypyridine-4-boronic acid, mediated cis-diol conjugation is one of the best-studied reactions . It has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis
2-Carboxypyridine-4-boronic acid has a molecular weight of 166.93 . The exact mass is 167.039 . The density is predicted to be 1.50±0.1 g/cm3 .科学的研究の応用
Sensing Applications
2-Carboxypyridine-4-boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing technologies.
Biological Labelling and Protein Manipulation
The boronic acid moiety of 4-Boronopicolinic acid allows for selective binding to cis-diols, commonly found in sugars attached to proteins. This property is exploited in biological labelling, enabling researchers to track and manipulate proteins within cellular environments . It’s particularly useful in studying protein glycosylation patterns, which are important in disease progression and cellular signaling.
Therapeutic Development
Boronic acids, including 2-Carboxypyridine-4-boronic acid , show promise in the development of therapeutics . Their ability to form reversible covalent bonds with sugars makes them suitable candidates for designing drugs that target enzymes or receptors involved in carbohydrate recognition and processing.
Separation Technologies
In analytical chemistry, 4-Boronopicolinic acid can be utilized for the separation of saccharides and glycoconjugates. The boronic acid group forms complexes with diols, which can be exploited in chromatographic techniques to separate molecules based on their sugar content .
Electrophoresis of Glycated Molecules
The interaction of boronic acids with glycated molecules is used in electrophoresis, allowing for the separation of proteins based on their glycation level. This application is significant in diabetes research, where monitoring the levels of glycated hemoglobin is crucial .
Controlled Release Systems
2-Carboxypyridine-4-boronic acid: has been incorporated into polymers for the controlled release of insulin . The boronic acid groups respond to changes in glucose concentration, making them ideal for creating responsive delivery systems for diabetes management.
Cancer Diagnosis and Treatment
Recent studies have utilized 4-Boronopicolinic acid -modified magnetic particles for the selective capture of sialic acid biomolecules, which are overexpressed in metastatic cancer . This application shows potential for both the diagnosis and treatment of cancer by targeting sialic acid as a biomarker.
High-Affinity Binding to Sialic Acids
Heterocyclic boronic acids, including 4-Boronopicolinic acid , have demonstrated high affinity and selectivity for sialic acids. These sugar residues are linked with tumor growth and cancer progression, making boronic acids valuable in the study and potential treatment of cancer .
Safety and Hazards
特性
IUPAC Name |
4-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBLCPJNBCIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634896 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxypyridine-4-boronic acid | |
CAS RN |
1072946-59-8 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















